molecular formula C19H25N3OS B11397000 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylhexyl)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylhexyl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11397000
M. Wt: 343.5 g/mol
InChI Key: OXCDAILDNVGMJS-UHFFFAOYSA-N
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Description

5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylhexyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring fused to a pyrrolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylhexyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Pyrrolone Moiety: The benzothiazole intermediate is then reacted with an appropriate pyrrolone precursor, often involving a condensation reaction.

    Introduction of the Amino Group:

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring or the pyrrolone moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylhexyl)-2,3-dihydro-1H-pyrrol-3-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as organic semiconductors or dyes. Its ability to undergo various chemical modifications makes it versatile for creating materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylhexyl)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can engage in π-π stacking interactions, while the amino group can form hydrogen bonds, facilitating binding to biological macromolecules. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-(1,3-benzothiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one: Lacks the 2-ethylhexyl group, which may affect its solubility and bioavailability.

    4-(1,3-Benzothiazol-2-YL)-1-(2-ethylhexyl)-2,3-dihydro-1H-pyrrol-3-one: Lacks the amino group, potentially altering its reactivity and biological activity.

    5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-methylhexyl)-2,3-dihydro-1H-pyrrol-3-one: Similar structure but with a different alkyl chain, which can influence its physical and chemical properties.

Uniqueness

The presence of both the benzothiazole ring and the 2-ethylhexyl group in 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylhexyl)-2,3-dihydro-1H-pyrrol-3-one makes it unique. This combination provides a balance of hydrophobic and hydrophilic properties, enhancing its potential for diverse applications in various fields.

Properties

Molecular Formula

C19H25N3OS

Molecular Weight

343.5 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(2-ethylhexyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C19H25N3OS/c1-3-5-8-13(4-2)11-22-12-15(23)17(18(22)20)19-21-14-9-6-7-10-16(14)24-19/h6-7,9-10,13,20,23H,3-5,8,11-12H2,1-2H3

InChI Key

OXCDAILDNVGMJS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O

Origin of Product

United States

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